Chloroethylclonidine dihydrochloride

Description

The exact mass of the compound Chloroethylclonidine dihydrochloride is 408.002285 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloroethylclonidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroethylclonidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

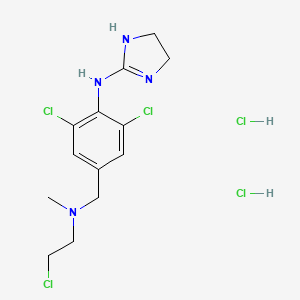

IUPAC Name |

N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl3N4.2ClH/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13;;/h6-7H,2-5,8H2,1H3,(H2,17,18,19);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSAXNDACBPMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl5N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017450 |

Source

|

| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70107-07-2 |

Source

|

| Record name | N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylclonidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Irreversible Alkylation of Alpha-Adrenergic Receptors by Chloroethylclonidine (CEC)

Executive Summary

Chloroethylclonidine (CEC) is a foundational pharmacological tool in the study of adrenergic neurobiology and cardiovascular pharmacology. Originally synthesized as an alkylating derivative of the

This technical guide provides researchers and drug development professionals with an authoritative framework for understanding CEC’s mechanism of action, interpreting its subtype selectivity, and executing self-validating ex vivo protocols to map

Molecular Kinetics & Mechanistic Pharmacology

The utility of CEC lies in its unique biphasic mechanism of action. Unlike competitive antagonists (e.g., prazosin) that rely on equilibrium binding, CEC permanently inactivates its target receptors through covalent modification[1].

The Aziridinium Ion Intermediate

At physiological pH and temperature (37°C), the chloroethyl tail of CEC undergoes spontaneous intramolecular cyclization to form a highly reactive aziridinium ion intermediate [4]. This electrophilic species is the true active pharmacophore.

Once the aziridinium ion enters the ligand-binding pocket of the adrenoceptor, it undergoes a nucleophilic attack by the sulfhydryl (-SH) side chain of exposed cysteine residues. Site-directed mutagenesis studies have pinpointed these critical cysteines (e.g., Cys201) to the fifth membrane-spanning domain (TM5) of the receptor[1]. The resulting covalent bond irreversibly inactivates the receptor, rendering it incapable of coupling to its downstream G-proteins[1][5].

Fig 1. Mechanism of irreversible alpha-adrenoceptor alkylation by chloroethylclonidine.

Receptor Subtype Selectivity: The Accessibility Paradigm

A critical pitfall in early adrenergic research was equating CEC's functional blockade with binding affinity. CEC actually binds to all major

The apparent "selectivity" of CEC arises from alkylation susceptibility , not binding affinity.

-

Sensitive Subtypes (

, -

Resistant Subtypes (

,

Table 1: Adrenoceptor Subtype Sensitivity to CEC Alkylation

| Adrenoceptor Subtype | CEC Binding Affinity | Alkylation Susceptibility | Primary Functional Readout Post-CEC |

| High (~10-20 | Resistant | Sustained contraction / IP3 signaling | |

| High (~10-20 | Highly Sensitive | Abolished IP3/Ca2+ signaling | |

| High (~10-20 | Sensitive | Loss of aortic contraction | |

| High (~1-3 | Sensitive | Reduced Ca2+ elevation |

Data synthesized from radioligand and functional assays[2][3][6].

Intracellular Signaling Architecture

When targeting

Fig 3. Canonical Gq/11-mediated signaling pathway of the alpha-1B adrenergic receptor.

Experimental Methodologies: Self-Validating Alkylation Protocol

To isolate

Step-by-Step Methodology

Step 1: Tissue Preparation & Equilibration

Mount isolated vascular rings (e.g., rat aorta or mesenteric artery) in organ baths containing physiological salt solution (PSS) at 37°C, aerated with 95%

-

Causality: 37°C is mandatory; lower temperatures drastically reduce the cyclization rate of CEC into the active aziridinium ion.

Step 2: Viability Validation (Self-Validation Check 1) Challenge the tissue with 60 mM KCl to verify smooth muscle viability. Wash until baseline tension is restored.

-

Causality: Ensures that any subsequent loss of contractile response is due to specific receptor alkylation, not general tissue death or smooth muscle degradation.

Step 3: CEC Incubation & Chemical Validation

Introduce 100

-

(Self-Validation Check 2): In a parallel control bath, co-incubate 100

M CEC with 1 mM sodium thiosulfate . Sodium thiosulfate specifically inactivates aziridinium ions[4]. A preserved agonist response in this control bath definitively proves that the receptor inactivation observed in the test bath was driven by the specific alkylating chemistry of CEC, rather than off-target toxicity[4].

Step 4: Extensive Washout (Critical Step) Wash tissues with fresh PSS every 10 minutes for a total of 60 minutes.

-

Causality: Because CEC binds to all

subtypes, failing to completely wash out unreacted CEC will leave it acting as a competitive antagonist at the

Step 5: Agonist Challenge & Data Acquisition

Generate a cumulative concentration-response curve using an agonist (e.g., Phenylephrine or Noradrenaline). Successful

Fig 2. Standard ex vivo workflow for selective alpha-1B/1D receptor alkylation using CEC.

Quantitative Data & Experimental Parameters

To ensure reproducibility across pharmacological assays, the following parameters represent the optimized consensus for CEC deployment in vitro and ex vivo.

Table 2: Critical Experimental Parameters for CEC Assays

| Parameter | Optimal Value | Mechanistic Causality |

| CEC Concentration | 10 - 100 | Ensures stoichiometric excess for complete aziridinium ion formation and receptor saturation[2][6]. |

| Incubation Time | 30 minutes | Provides adequate kinetic duration for the nucleophilic attack by receptor sulfhydryl groups[2]. |

| Washout Period | 60 minutes | Removes non-covalently bound CEC to prevent competitive antagonism during agonist challenge[6]. |

| Chemical Reversal | 1 mM Sodium Thiosulfate | Inactivates aziridinium ions; used as a negative control to validate the covalent mechanism[4]. |

References

1.1 - PubMed (nih.gov)[1] 2.4 - PubMed (nih.gov)[4] 3.2 - PubMed (nih.gov)[2] 4.8 - PubMed (nih.gov)[8] 5.5 - PubMed (nih.gov)[5] 6.7 - PubMed (nih.gov)[7] 7.3 - PMC (nih.gov)[3] 8.6 - American Journal of Physiology[6]

Sources

- 1. Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha1B-adrenergic receptor subtype activates the phospholipase C signaling pathway in rat myometrium at parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Characterization of alpha1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroethylclonidine binding affinity profile for alpha-1 receptor subtypes

Chloroethylclonidine Binding Affinity Profile for -Receptor Subtypes: An In-Depth Technical Guide

Executive Summary: The Affinity vs. Alkylation Paradox

Chloroethylclonidine (CEC), a nitrogen mustard derivative of the

However, advancements in molecular pharmacology and the evaluation of cloned recombinant receptors have fundamentally overturned this model. Modern radioligand binding studies reveal that CEC binds to all three major

This whitepaper details the mechanistic pathways, quantitative profiles, and self-validating experimental protocols required to accurately study CEC interactions across

Quantitative Data: Affinity and Kinetics Profile

To understand CEC's behavior, one must decouple its initial reversible binding phase from its secondary irreversible alkylation phase. While the

Table 1: Pharmacological Profile of CEC across Cloned Rat

| Receptor Subtype | Reversible Binding Affinity ( | Alkylation Rate Constant at 10°C ( | Susceptibility to Irreversible Inactivation |

| ~10 – 20 | 0.99 ± 0.01 | Highly Resistant | |

| ~10 – 20 | 7.26 ± 0.15 | Highly Sensitive | |

| ~10 – 20 | 7.01 ± 0.12 | Highly Sensitive |

Note: Data synthesized from competitive radioligand binding and kinetic simulations 2.

Mechanistic Pathway of CEC Interaction

CEC operates via a two-step mechanism. First, the prodrug spontaneously cyclizes in an aqueous solution to form a highly reactive aziridinium ion. This intermediate reversibly binds to the orthosteric site of the receptor. In the second step, if the spatial microenvironment of the binding pocket allows, the aziridinium ion forms a covalent bond with specific nucleophilic amino acid residues (e.g., cysteine or aspartate). The

Fig 1: Two-step mechanistic pathway of CEC interaction with α1-adrenoceptor subtypes.

Experimental Protocols: A Self-Validating System

To accurately profile CEC, researchers must utilize two distinct methodologies: one to isolate reversible affinity, and another to quantify irreversible alkylation.

Fig 2: Experimental workflow for quantifying CEC alkylation kinetics in membrane preparations.

Protocol A: Reversible Competition Binding Assay

Objective: Determine the true equilibrium dissociation constant (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest cells stably expressing cloned

-subtypes. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction. -

Temperature Control (Causality): Maintain the assay strictly at 4°C. Why? Lowering the thermodynamic energy of the system drastically impedes the formation of the aziridinium ion and the subsequent covalent cross-linking, effectively trapping CEC in its reversible binding phase.

-

Co-Incubation: Add varying concentrations of CEC (

to -

Self-Validating Control: Run a parallel competition curve using a known reversible antagonist (e.g., phentolamine). If the assay is truly measuring reversible binding, the

(total receptor count) must remain constant across all samples, with only the apparent -

Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters. Quantify bound radioactivity via liquid scintillation counting.

Protocol B: Irreversible Alkylation Kinetics Assay

Objective: Measure the subtype-specific first-order rate constant (

Step-by-Step Methodology:

-

Pre-Incubation at 10°C (Causality): Resuspend membranes in Tris-HCl buffer and equilibrate to exactly 10°C. Why 10°C? At physiological temperatures (37°C), the alkylation of

and -

Time-Course Alkylation: Add 100

M CEC to the membrane suspension. Extract aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes). -

Extensive Washout (Causality): Immediately dilute each extracted aliquot with 10 volumes of ice-cold buffer and centrifuge at 40,000 × g. Discard the supernatant and resuspend the pellet. Repeat this step twice. Why? CEC exists in equilibrium between free, reversibly bound, and covalently bound states. If free CEC is not washed out, it will act as a competitive inhibitor during the radioligand step, falsely inflating the calculated rate of irreversible inactivation.

-

Residual Site Quantification: Incubate the washed membranes with a saturating concentration of

prazosin (to label all surviving, unalkylated receptors) for 30 minutes at 25°C. -

Self-Validating Control: A vehicle-treated control membrane must undergo the exact same incubation times, temperature shifts, and centrifugation washouts. This accounts for any spontaneous receptor degradation or physical loss of membranes during the washing process.

-

Data Analysis: Plot the natural log of the fraction of remaining receptors (

) against time. The slope of this linear regression yields the inactivation rate constant (

References

- Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes Source: PubMed / National Institutes of Health URL

- Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine Source: PubMed / National Institutes of Health URL

- Source: PubMed Central (PMC)

Decoding Chloroethylclonidine Dihydrochloride: Mechanisms, Protocols, and Role in Signal Transduction

Introduction: The Pharmacochemistry of Chloroethylclonidine

Chloroethylclonidine (CEC) dihydrochloride is a specialized nitrogen mustard derivative of the

Receptor Selectivity and Signal Transduction Modulation

CEC exhibits a distinct selectivity profile that fundamentally alters downstream signal transduction networks, allowing researchers to isolate specific effector pathways.

The Gq/11-Phospholipase C (PLC) Axis

CEC selectively and irreversibly inactivates

cAMP and Atypical Signaling

Beyond the canonical PLC pathway,

Phospholipase D (PLD) Differentiation

Not all adrenergic signaling is susceptible to CEC blockade. Adrenergic stimulation of cardiac tissue leads to the activation of the Phospholipase D (PLD) signal transduction pathway, which can be quantified via the specific transphosphatidylation reaction forming phosphatidylethanol. However, reveal that CEC has no inhibitory effect on norepinephrine-stimulated PLD activity, proving this pathway is mediated by CEC-resistant subtypes (such as

Partial Agonism at

Fig 1: Differential modulation of α1-adrenoceptor signal transduction pathways by CEC.

Quantitative Profiling of Adrenoceptor Subtypes

The differential effects of CEC across receptor subtypes and their corresponding signal transduction effectors are summarized below.

| Receptor Subtype | CEC Interaction Profile | Primary Signal Transduction Effector | Downstream Second Messengers |

| Irreversible Alkylation (Inactivation) | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ | |

| Irreversible Alkylation (Inactivation) | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ | |

| Resistant / Partial Agonism | Phospholipase D (PLD) / PLC | ↑ Phosphatidic Acid, Transient ↑ | |

| Irreversible Alkylation (Inactivation) | Adenylyl Cyclase (Inhibition) | ↓ cAMP |

Experimental Methodology: Self-Validating Protocols

To leverage CEC effectively, experimental design must account for the chemical kinetics of the aziridinium ion and the potential for reversible competitive antagonism. The following protocol describes a self-validating system for ex vivo tissue alkylation.

Rationale for Experimental Choices

-

Temperature Dependency: Incubation must occur at 37°C. The cyclization of CEC into the reactive aziridinium ion is temperature-dependent; assays run at 4°C will fail to produce irreversible alkylation.

-

Washout Criticality: Because CEC can act as a reversible competitive antagonist (or partial agonist) at

receptors, extensive washout is mandatory. Failure to remove unbound CEC will confound results during the subsequent agonist challenge, leading to false-positive interpretations of "irreversible" blockade.

Step-by-Step Protocol: Ex Vivo Tissue Alkylation and Functional Assay

-

Tissue Preparation: Isolate the target tissue (e.g., rat aorta or saphenous vein) and suspend it in an organ bath containing Krebs-Henseleit buffer, aerated with 95%

/ 5% -

Baseline Establishment (Internal Control 1): Perform an initial cumulative concentration-response curve (CRC) using a standard agonist (e.g., norepinephrine) to establish the maximum baseline response (

). Wash the tissue repeatedly until baseline tension is fully restored. -

CEC Incubation: Introduce CEC dihydrochloride to the bath at a final concentration of 10 µM to 100 µM. Incubate for exactly 30 minutes at 37°C to allow steady-state aziridinium cyclization and receptor alkylation.

-

Validation Control 2 (Chemical Quenching): In a parallel control bath, co-incubate CEC with 1 mM sodium thiosulfate. Thiosulfate acts as a nucleophile that inactivates the aziridinium ion, preventing receptor alkylation and [6]. This proves the blockade is specifically due to the reactive alkylating intermediate, not non-specific toxicity.

-

-

Extensive Washout: Drain and replace the bath buffer a minimum of 5 times over a 30-minute period to completely remove non-covalently bound CEC.

-

Agonist Challenge: Generate a second CRC using the same agonist.

-

Signal Quantification: Calculate the shift in

and the depression of

Fig 2: Self-validating experimental workflow for CEC-mediated receptor alkylation.

Conclusion

Chloroethylclonidine dihydrochloride remains an indispensable biochemical probe for dissecting complex adrenergic networks. By carefully controlling experimental conditions to facilitate aziridinium ion formation and implementing rigorous washout protocols, researchers can definitively uncouple

References

-

The alpha1B-adrenergic receptor subtype activates the phospholipase C signaling pathway in rat myometrium at parturition. Biology of Reproduction / PubMed. URL:[Link]

-

Alpha 1B-adrenoceptor-mediated stimulation of Ca2+ mobilization and cAMP accumulation in isolated rat hepatocytes. European Journal of Pharmacology / PubMed. URL:[Link]

-

Adrenergic activation of cardiac phospholipase D: role of alpha(1)-adrenoceptor subtypes. Cardiovascular Research / PubMed. URL:[Link]

-

Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes. Life Sciences / PubMed. URL:[Link]

-

Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes. Molecular Pharmacology / PubMed. URL:[Link]

-

Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics / PubMed. URL:[Link]

Sources

- 1. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha1B-adrenergic receptor subtype activates the phospholipase C signaling pathway in rat myometrium at parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 1B-adrenoceptor-mediated stimulation of Ca2+ mobilization and cAMP accumulation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic activation of cardiac phospholipase D: role of alpha(1)-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Structure and Alkylating Properties of Chloroethylclonidine: A Technical Guide

Executive Summary

Chloroethylclonidine (CEC) is a critical pharmacological tool used to discriminate between

Part 1: Molecular Architecture & Reactivity

Structural Composition

CEC is a derivative of the partial agonist clonidine. Its specificity arises from the integration of a reactive alkylating group onto the pharmacophore.

-

Core Scaffold: 2,6-dichlorophenyl-imidazoline (retains affinity for the

-adrenergic binding pocket). -

Reactive Moiety: N-(2-chloroethyl)-N-methylaminomethyl group attached at the para position of the phenyl ring.

IUPAC Name: N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine.[2][3][4]

The Alkylation Mechanism: Aziridinium Ion Formation

CEC itself is a "pro-drug" in the chemical sense; it is not the species that directly alkylates the receptor. Under physiological conditions (pH 7.4, 37°C), the molecule undergoes an intramolecular cyclization.

-

Cyclization: The lone pair on the tertiary nitrogen attacks the

-carbon of the chloroethyl group. -

Leaving Group Expulsion: The chloride ion is displaced, forming a highly electrophilic aziridinium ion (a strained three-membered ring).

-

Nucleophilic Attack: A nucleophilic residue within the receptor binding pocket (specifically a Cysteine thiol) attacks the aziridinium ring, opening it and forming a stable covalent thioether bond.

Visualization: Chemical Activation Pathway

The following diagram illustrates the transformation of CEC into its active form and subsequent receptor alkylation.

Caption: Figure 1. The intramolecular cyclization of CEC to the reactive aziridinium ion, followed by covalent attachment to a receptor cysteine residue.

Part 2: Mechanism of Action & Subtype Selectivity

The utility of CEC lies in its ability to discriminate between receptor subtypes based on the accessibility of cysteine residues in the transmembrane domains.

The Cysteine Target

Structural modeling and mutagenesis studies indicate that CEC targets a cysteine residue located in Transmembrane Domain 5 (TM5) of the

-

-Adrenoceptors: The relevant cysteine is highly accessible in the binding pocket. CEC binds, cyclizes, and covalently bonds, reducing the maximal binding capacity (

- -Adrenoceptors: While these receptors possess homologous cysteine residues, the steric environment of the pocket hinders the approach of the bulky aziridinium ion or prevents the specific alignment required for the alkylation reaction. Consequently, CEC acts as a reversible competitive antagonist or has very low alkylation efficiency.

Data Interpretation: vs.

When analyzing radioligand binding data following CEC treatment:

-

Irreversible Inhibition (Sensitive Subtype): A decrease in

is observed. The remaining receptors retain normal affinity ( -

Reversible Inhibition (Resistant Subtype): If washout is insufficient, an apparent increase in

(lower affinity) may be seen without a drop in

Table 1: Comparative Sensitivity of -Adrenoceptor Subtypes to CEC

| Receptor Subtype | CEC Sensitivity | Mechanism of Interaction | Effect on Binding ( |

| High | Irreversible Alkylation | >80% Reduction | |

| High | Irreversible Alkylation | >70% Reduction | |

| Low / Resistant | Reversible Binding (Steric hindrance prevents alkylation) | Minimal Reduction (<20%) | |

| Variable | Cys-201 Alkylation (Requires high conc.) | Partial Reduction |

Part 3: Experimental Protocol

Objective: To determine the CEC-sensitive fraction of

Safety & Handling

-

Hazard: CEC is a nitrogen mustard analog. It is a potential blistering agent and mutagen.

-

PPE: Wear double nitrile gloves, lab coat, and safety glasses. Handle all powder and stock solutions in a chemical fume hood.

-

Inactivation: Neutralize waste with a 10% thiosulfate solution to quench unreacted alkylating species.

Protocol Workflow

This protocol emphasizes the washout phase , which is the self-validating step ensuring that any observed inhibition is covalent (irreversible) and not due to residual reversible binding.

Reagents

-

CEC Stock: 10 mM in distilled water (Prepare fresh; unstable in alkaline buffer).

-

Incubation Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Large volume required).

Step-by-Step Methodology

-

Membrane Preparation: Dilute membrane suspension to a protein concentration of ~1-2 mg/mL.

-

CEC Treatment:

-

Test Group: Add CEC to a final concentration of 10 µM (discriminating concentration).

-

Control Group: Add vehicle (distilled water).

-

Optional Protection Control: Co-incubate with 1 µM Prazosin to prove active-site specificity.

-

-

Incubation: Incubate for 20–30 minutes at 37°C . (Note: Longer times or higher temps increase non-specific alkylation).

-

The Critical Washout (Validation Step):

-

Add 10 volumes of ice-cold Wash Buffer.

-

Centrifuge at 40,000 x g for 15 min.

-

Discard supernatant.

-

Repeat this wash cycle 4 to 5 times.

-

Why? This ensures complete removal of non-covalently bound CEC. Any inhibition remaining after 5 washes is attributed to covalent modification.

-

-

Radioligand Binding Assay: Resuspend pellets and perform saturation binding using

-Prazosin.

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experiment, highlighting the decision points that validate the results.

Caption: Figure 2. Step-by-step workflow for CEC discrimination assay. The washout cycle is critical for distinguishing irreversible alkylation from reversible binding.

References

-

Hieble, J. P., et al. (1995). "International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update." Pharmacological Reviews.

-

Minneman, K. P., et al. (1988). "Chloroethylclonidine irreversibly inactivates alpha 1B- but not alpha 1A-adrenergic receptors."[6] Molecular Pharmacology.

-

Michel, M. C., et al. (1993). "Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes."[5][6][7] Molecular Pharmacology.

-

Hwa, J., & Perez, D. M. (1996). "The unique nature of the serine interactions for alpha 1-adrenergic receptor agonist binding and activation." Journal of Biological Chemistry.

-

PubChem. (n.d.). "Chloroethylclonidine Compound Summary." National Library of Medicine.

Sources

- 1. Subtype-specific differences in subcellular localization of alpha1-adrenoceptors: chlorethylclonidine preferentially alkylates the accessible cell surface alpha1-adrenoceptors irrespective of the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroethylclonidine | C13H17Cl3N4 | CID 104973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroethylclonidine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - Chloroethylclonidine (C13H17Cl3N4) [pubchemlite.lcsb.uni.lu]

- 5. Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Differentiation of α1A- and α1B-Adrenergic Receptors Using Chloroethylclonidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foundational Concepts: The Alpha-1 Adrenergic Receptor Family

The α₁-adrenergic receptors (α₁-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines norepinephrine and epinephrine, playing key roles in cardiovascular homeostasis, smooth muscle contraction, and other physiological processes.[1][2] The α₁-AR family is comprised of three distinct subtypes: α₁ₐ, α₁ᵦ, and α₁ₔ.[2][3] While all three subtypes primarily couple to Gq/11 proteins to initiate the phospholipase C (PLC) signaling cascade, leading to increased intracellular calcium, their distinct tissue distributions and subtle differences in signaling have made subtype-specific investigation a crucial goal in pharmacology and drug development.[1][3]

Distinguishing the function of α₁ₐ- and α₁ᵦ-ARs is of particular interest. For example, the α₁ₐ-AR is a primary target for treating benign prostatic hyperplasia, while the α₁ᵦ-AR has been implicated in different cardiovascular and central nervous system functions.[3][4] The challenge, however, lies in the limited availability of highly selective pharmacological tools.[3] This guide focuses on a classic and powerful chemical biology approach using chloroethylclonidine (CEC) to overcome this hurdle.

Chloroethylclonidine: A Unique Pharmacological Tool

Chloroethylclonidine is an alkylating agent and a derivative of the α₂-AR agonist clonidine.[5] Its utility in differentiating α₁-AR subtypes stems not from conventional reversible binding, but from its ability to form a covalent bond with the receptor, leading to irreversible inactivation.[6][7][8]

Mechanism of Irreversible Inactivation

The key to CEC's action is its 2-chloroethylamino moiety. In aqueous solution, this group undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.[6] This electrophilic intermediate then reacts with nucleophilic residues, such as cysteine, within the receptor's binding pocket, forming a stable covalent bond.[6][9] This covalent linkage permanently inactivates the receptor.

The crucial aspect for experimental design is that this irreversible inactivation is not uniform across all α₁-AR subtypes. Extensive research has demonstrated a clear rank order of sensitivity to CEC's alkylating effect.

Table 1: Differential Sensitivity of α₁-Adrenergic Receptor Subtypes to Chloroethylclonidine Inactivation

| Receptor Subtype | Sensitivity to Irreversible Inactivation by CEC | Key References |

| α₁ᵦ-AR | High / Sensitive | [7][10][11] |

| α₁ₐ-AR | Low / Resistant | [7][10][11] |

| α₁ₔ-AR | Moderate to High / Sensitive | [10] |

This differential sensitivity is the foundation of the experimental strategies described below. By treating a tissue or cell preparation with CEC, one can selectively eliminate the α₁ᵦ-AR population, thereby unmasking the pharmacological and functional contribution of the resistant α₁ₐ-AR subtype.[7][12]

Protocol 1: Saturation Binding to Determine α₁ᵦ-AR Inactivation

-

Tissue/Cell Preparation: Prepare membrane homogenates from your tissue of interest or from cells expressing α₁-ARs. A tissue known to be rich in α₁ᵦ-ARs (e.g., rat spleen, rat liver) is an excellent positive control. [7]2. CEC Treatment:

-

Divide the membrane preparation into two sets of tubes: Control and CEC-Treated.

-

To the "CEC-Treated" tubes, add CEC to a final concentration of 10-100 µM. To the "Control" tubes, add an equivalent volume of vehicle buffer.

-

Incubate both sets for 20-30 minutes at 30-37°C. [11][12]The exact time and concentration should be optimized for your system.

-

-

Washing: This is a critical step. Centrifuge the membranes and wash them extensively (at least 3-4 times) with ice-cold buffer to remove all unbound CEC. This ensures that any subsequent effects are due to irreversible alkylation, not competitive binding.

-

Saturation Binding: Resuspend the washed membranes and perform a standard saturation binding assay using a non-subtype-selective α₁-AR radioligand, such as [³H]prazosin. [12][13]Use a range of concentrations that bracket the ligand's dissociation constant (Kₔ).

-

Data Analysis: Determine the Bₘₐₓ (maximum number of binding sites) and Kₔ for both control and CEC-treated membranes using non-linear regression analysis.

Interpreting the Results:

-

A significant decrease in Bₘₐₓ in the CEC-treated group compared to the control group indicates the presence of a CEC-sensitive receptor population (predominantly α₁ᵦ-ARs). [7][12]* No significant change in Kₔ suggests that the remaining binding sites (the CEC-resistant α₁ₐ-ARs) have the same affinity for the radioligand.

-

The percentage reduction in Bₘₐₓ provides a quantitative estimate of the proportion of α₁ᵦ-ARs in the tissue.

Table 2: Hypothetical Radioligand Binding Data in a Mixed Receptor Population

| Treatment Group | Bₘₐₓ (fmol/mg protein) | Kₔ of [³H]prazosin (nM) | Interpretation |

| Control (Vehicle) | 100 ± 8 | 0.2 ± 0.03 | Represents total α₁-AR population (α₁ₐ + α₁ᵦ). |

| CEC-Treated | 25 ± 4 | 0.2 ± 0.04 | Represents the remaining CEC-resistant population (α₁ₐ). |

| Conclusion | - | - | The tissue expresses ~75% CEC-sensitive (α₁ᵦ) and ~25% CEC-resistant (α₁ₐ) receptors. |

Functional Assays: Correlating Receptor Inactivation with Physiological Response

Functional assays are essential to confirm that the loss of binding sites translates to a loss of function. These can include isolated tissue bath experiments or cell-based assays measuring second messenger production or calcium mobilization. [7][14]

Protocol 2: Functional Assessment in Isolated Tissues

-

Tissue Preparation: Isolate a tissue such as rat spleen (α₁ᵦ-rich) or rat vas deferens (α₁ₐ-rich) and mount it in an organ bath for isometric tension recording. [7]2. Control Response: Once the tissue is equilibrated, generate a cumulative concentration-response curve to an α₁-AR agonist (e.g., norepinephrine, phenylephrine).

-

CEC Treatment: Wash out the agonist. Treat the tissue with CEC (e.g., 100 µM) for 30 minutes. [7]A parallel control tissue should be incubated with vehicle.

-

Washing: Perform an extensive washout procedure to remove all unbound CEC.

-

Post-Treatment Response: Generate a second concentration-response curve to the same agonist.

-

Data Analysis: Compare the agonist's potency (EC₅₀) and maximum response (Eₘₐₓ) before and after CEC treatment.

Interpreting the Results:

-

In α₁ᵦ-rich tissues (e.g., spleen): CEC treatment should cause a significant rightward shift in the EC₅₀ and a profound depression of the maximum response. [7]This is the classic signature of non-competitive (irreversible) antagonism.

-

In α₁ₐ-rich tissues (e.g., vas deferens): CEC treatment should have little to no effect on the agonist's concentration-response curve. [7]* Tissues with mixed populations: An intermediate effect will be observed, with a rightward shift and partial depression of the maximum response.

The Self-Validating System: Protection Experiments

A crucial control to ensure that CEC's effect is specifically mediated by the α₁ᵦ-AR is the protection experiment. [10][15]By pre-incubating the tissue with a reversible, high-affinity antagonist for the target receptor before and during CEC exposure, the binding site is "protected" from alkylation.

Protocol 3: Receptor Protection Experiment

-

Follow the protocols above, but include an additional experimental group.

-

Before and during the CEC incubation step, treat this group with a reversible α₁-AR antagonist (e.g., a high concentration of prazosin).

-

After the extensive wash step (which will remove both unbound CEC and the reversible antagonist), perform the binding or functional assay.

-

Expected Outcome: If the reversible antagonist prevents the reduction in Bₘₐₓ or the depression of the functional response normally caused by CEC, it confirms that CEC is acting specifically at that α₁-AR site. [10][16]

Caveats and Advanced Considerations

While powerful, the use of CEC is not without its complexities. A thorough understanding of its pharmacology is essential for accurate data interpretation.

-

Partial Agonism: In some systems, particularly those expressing α₁ₐ-ARs, CEC can act as a partial agonist, causing a response on its own. [14][17]This should be tested by applying CEC without a primary agonist and observing for any functional effect.

-

Effects on α₂-Adrenoceptors: CEC is not perfectly selective for α₁-ARs and can also irreversibly inactivate certain α₂-AR subtypes. [11][16]If your system has functional α₂-ARs, their potential contribution must be considered or blocked with a selective α₂-AR antagonist.

-

Species and Tissue Differences: The relative expression of α₁-AR subtypes and their sensitivity to CEC can vary significantly between species and even between different tissues within the same animal. [18][19]It is imperative not to over-generalize findings from one model system to another without direct validation.

Conclusion

Chloroethylclonidine remains an indispensable tool for the pharmacological dissection of α₁-adrenergic receptor subtype function. Its ability to selectively and irreversibly inactivate the α₁ᵦ-receptor subtype allows researchers to isolate and characterize the physiological roles of the resistant α₁ₐ-receptor. By employing the robust experimental designs detailed in this guide—combining radioligand binding to quantify receptors with functional assays to measure physiological output and including critical controls like protection experiments—drug development professionals and scientists can generate clear, interpretable, and trustworthy data, advancing our understanding of adrenergic signaling in health and disease.

References

-

Jimenez, L. et al. (1994). Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro. PubMed. Available at: [Link]

-

Ibarra, M. et al. (2000). Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction. British Journal of Pharmacology. Available at: [Link]

-

Garcia-Sainz, J. A. et al. (1997). Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes. PubMed. Available at: [Link]

-

Docherty, J. R. & O'Rourke, M. (1997). The alpha-adrenoceptor-mediated actions of chloroethylclonidine. General Pharmacology. Available at: [Link]

-

Piascik, M. T. & Perez, D. M. (2001). α1-Adrenergic Receptor Subtypes: New Structures, New Functions. Circulation Research. Available at: [Link]

-

Michel, A. D. et al. (1993). Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes. PubMed. Available at: [Link]

-

Ibarra, M. & Villalobos-Molina, R. (1998). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat. European Journal of Pharmacology. Available at: [Link]

-

Docherty, J. R. (1998). Further investigation of the alpha-adrenoceptor-mediated actions of chloroethylclonidine in rat aorta. PubMed. Available at: [Link]

-

Michel, M. C. et al. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. PubMed. Available at: [Link]

-

Ibarra, M. et al. (2000). Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of alpha 1D- and alpha 1A-adrenoceptors in contraction. PubMed. Available at: [Link]

-

Michel, M. C. et al. (1995). Classification of alpha 1-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Marjamäki, A. et al. (1998). Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor. Molecular Pharmacology. Available at: [Link]

-

Han, C. et al. (1987). Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine. PubMed. Available at: [Link]

-

Wikipedia. (2024). Alpha-1 adrenergic receptor. Wikipedia. Available at: [Link]

-

Jensen, B. C. et al. (2010). Functional alpha-1B adrenergic receptors on human epicardial coronary artery endothelial cells. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Hrometz, S. L. et al. (2000). Murine alpha1-adrenoceptor subtypes. I. Radioligand binding studies. PubMed. Available at: [Link]

-

Doze, V. A. et al. (2009). α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse. Neuropsychopharmacology. Available at: [Link]

-

Eurofins Discovery. (n.d.). alpha1A Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

-

Michel, M. C. et al. (1996). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology. Available at: [Link]

-

Davenport, A. P. & Kuc, R. E. (2014). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. Available at: [Link]

-

Wang, C. et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica. Available at: [Link]

-

Bültmann, R. & Starke, K. (1993). Chloroethylclonidine: an irreversible agonist at prejunctional alpha 2-adrenoceptors in rat vas deferens. British Journal of Pharmacology. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroethylclonidine. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). Effect of pretreatment with chloroethylclonidine on norepinephrine-mediated contractile responses in human subcutaneous resistance arteries. ResearchGate. Available at: [Link]

-

Tarumi, T. & Zhang, R. (2018). The functional role of the alpha-1 adrenergic receptors in cerebral blood flow regulation. Journal of the Neurological Sciences. Available at: [Link]

-

Piascik, M. T. & Perez, D. M. (2012). Structure-Function of α1-Adrenergic Receptors. Molecular and Cellular Pharmacology. Available at: [Link]

-

Piascik, M. T. et al. (1988). Chloroethylclonidine unmasks a non-alpha-adrenoceptor noradrenaline binding site in the rat aorta. PubMed. Available at: [Link]

-

Tian, W. N. et al. (1990). Species differences in chlorethylclonidine antagonism at vascular alpha-1 adrenergic receptors. PubMed. Available at: [Link]

-

Psych Scene Hub. (2021). Clinical Application of Prazosin & Clonidine - Role of Alpha (α) Adrenergic Receptors (α1 and α2). YouTube. Available at: [Link]

-

Ento Key. (2016). Alpha-Adrenergic Drugs. Ento Key. Available at: [Link]

-

MSD Manual Professional Edition. (n.d.). Drug–Receptor Interactions. MSD Manuals. Available at: [Link]

-

Docherty, J. R. (1999). Chloroethylclonidine and alpha-adrenoceptor agonist interaction in blood vessels following heart failure. PubMed. Available at: [Link]

-

Deranged Physiology. (2021). Receptor Theory. Deranged Physiology. Available at: [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. cdn.amegroups.cn [cdn.amegroups.cn]

- 4. α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroethylclonidine | C13H17Cl3N4 | CID 104973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterogeneity of alpha 1-adrenergic receptors revealed by chlorethylclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 9. Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 14. Chloroethylclonidine is a partial alpha1A-adrenoceptor agonist in cells expressing recombinant alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of alpha 1D- and alpha 1A-adrenoceptors in contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further investigation of the alpha-adrenoceptor-mediated actions of chloroethylclonidine in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Murine alpha1-adrenoceptor subtypes. I. Radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Species differences in chlorethylclonidine antagonism at vascular alpha-1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroethylclonidine Dihydrochloride (CEC) Interaction with Imidazoline Binding Sites: A Technical Guide for Receptor Pharmacology

Executive Summary

Chloroethylclonidine dihydrochloride (CEC) is a nitrogen mustard derivative of the classic

This whitepaper elucidates the mechanistic divergence of CEC binding. By mapping the structural and kinetic dynamics of CEC at both adrenoceptors and imidazoline sites, this guide provides researchers with the authoritative frameworks necessary to prevent off-target artifacts, design self-validating assays, and accurately interpret biased agonism in neuropharmacology.

Mechanistic Overview: The Divergence of CEC Binding

The structural core of CEC features a phenyl-imidazoline moiety, which serves as the primary recognition pharmacophore for both adrenoceptors and imidazoline binding sites[2]. However, the nature of the binding event—irreversible alkylation versus reversible competitive binding—is dictated entirely by the microenvironment of the target receptor.

Causality of Receptor Alkylation vs. Reversible Affinity

In

Conversely,

Fig 1. Divergent binding mechanisms of CEC based on receptor microenvironments.

Quantitative Data: Binding Affinities

To contextualize CEC's polypharmacology, the following table summarizes its binding profile across its primary targets. The high affinity for

| Receptor Target | Binding Affinity ( | Binding Mechanism | Functional Consequence |

| 1 - 10 nM | Irreversible (Covalent Alkylation) | Permanent Receptor Inactivation | |

| 10 - 50 nM | Irreversible / Reversible Mixed | Partial Agonism / Inactivation[3] | |

| < 100 nM | Reversible (Competitive) | Putative Sympathoinhibition[1][2] | |

| < 100 nM | Reversible (Competitive) | Allosteric Modulation (MAO-associated) |

(Note: Affinity ranges are synthesized from competitive radioligand displacement assays utilizing

Experimental Protocols: Isolating IBS Activity

When investigating CEC's interaction with Imidazoline Binding Sites, researchers must isolate the IBS signal from adrenoceptor interference. The following step-by-step Radioligand Binding Assay protocol is designed as a self-validating system to ensure strict IBS specificity.

Step 1: Tissue Preparation and Membrane Isolation

-

Action: Homogenize target tissue (e.g., rostroventrolateral medulla for

, or hepatic tissue for -

Causality:

receptors are highly enriched in the brainstem and mediate central hypotensive actions, while

Step 2: Receptor Masking (The Self-Validating Control)

-

Action: Pre-incubate the membrane homogenate with 10 µM Prazosin and 1 µM Rauwolscine (or Yohimbine) for 15 minutes.

-

Causality: CEC and standard radioligands exhibit heavy cross-reactivity between adrenoceptors and IBS. Failing to mask adrenoceptors results in a confounded, composite signal. By saturating

and

Step 3: Ligand Incubation

-

Action: Add a fixed concentration of

-clonidine (e.g., 2 nM) and varying concentrations of unlabeled CEC ( -

Causality: The 25°C temperature allows the system to reach thermodynamic equilibrium. While CEC's alkylating effect at adrenoceptors is highly temperature- and time-dependent[4], its interaction with IBS is reversible and stabilizes predictably within this timeframe.

Step 4: Rapid Filtration and Washing

-

Action: Terminate the reaction via rapid vacuum filtration through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand. Rapid washing with ice-cold buffer traps the receptor-ligand complexes while preventing the kinetic dissociation of the reversibly bound CEC.

Step 5: Liquid Scintillation Counting and Data Analysis

-

Action: Extract the filters into scintillation vials, add counting cocktail, and quantify radioactivity. Use non-linear regression to determine the

. -

Causality: Mathematical modeling of the displacement curve confirms whether CEC is competing in a single-site or two-site manner, validating the purity of the isolated IBS signal.

Fig 2. Self-validating radioligand assay workflow for isolating IBS activity.

Implications for Drug Development

The recognition of CEC's affinity for imidazoline binding sites has profound implications for modern drug discovery:

-

Avoiding Off-Target Artifacts: Researchers utilizing CEC strictly to knock out

-adrenoceptors in functional tissue assays must account for its simultaneous, reversible occupation of -

Mapping the Endogenous Ligand: CEC's binding profile mirrors that of the endogenous "clonidine-displacing substance" (CDS) and agmatine[1][2]. Antibodies raised against clonidine analogs (which cross-react with CEC) are currently used to map the distribution of CDS in the brain[2].

-

Biased Agonism: The differential binding mechanics of CEC highlight how subtle variations in GPCR and non-GPCR microenvironments can dictate ligand efficacy, driving the development of highly selective

antihypertensives (like moxonidine) that avoid adrenoceptor-mediated side effects.

References

- Title: Selectivity of pharmacological tools: implications for use in cell physiology. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms.

- Title: Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor.

- Title: Clonidine-specific antibodies as models for imidazole and alpha 2-adrenergic receptor binding sites: implications for the structure of clonidine-displacing substance.

- Title: Drug Discovery and Evaluation: Pharmacological Assays.

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Clonidine-specific antibodies as models for imidazole and alpha 2-adrenergic receptor binding sites: implications for the structure of clonidine-displacing substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

Pharmacological Characterization of Chloroethylclonidine Dihydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroethylclonidine (CEC) dihydrochloride is a pivotal pharmacological tool used to discriminate between

Chemical & Mechanistic Pharmacology[1]

Chemical Structure and Reactivity

CEC is a nitrogen mustard derivative of the

-

Precursor: N-2-chloroethyl-N-methyl-2-methylallyl amine derivative.

-

Active Species: Spontaneous cyclization releases a chloride ion to form a highly electrophilic aziridinium ion .

-

Target: This cation attacks nucleophilic centers, specifically the sulfhydryl (-SH) groups of cysteine residues located in the transmembrane domains (TM) of the receptor.

The Alkylation Mechanism

The irreversible blockade is not immediate; it follows a two-step kinetic model:

-

Reversible Binding: CEC initially binds to the orthosteric site with low-to-moderate affinity.

-

Covalent Inactivation: The aziridinium moiety reacts with a specific cysteine residue (homologous to Cys201 in

-AR TM5) to form a stable thioether bond. This permanently inactivates the receptor, preventing endogenous ligand binding.

Technical Insight: The rate of inactivation is temperature-dependent and pH-dependent. Standard protocols require incubation at physiological pH (7.4) and temperature (37°C) to facilitate aziridinium formation and alkylation.

Partial Agonism

While primarily used as an antagonist, CEC acts as a partial agonist prior to alkylation. In tissues with high receptor reserve (e.g., rat aorta), CEC can induce contraction via

Receptor Selectivity Profile

The utility of CEC lies in its differential sensitivity across subtypes, defined by the accessibility of the target cysteine residue in the binding pocket.

| Receptor Subtype | CEC Sensitivity | Interaction Outcome |

| High | Rapid, irreversible alkylation. | |

| High | Rapid, irreversible alkylation. Similar profile to | |

| Low / Resistant | Minimal alkylation under standard conditions. Often retains function/binding capability. | |

| Moderate | Can be alkylated (Cys201 target), but often requires higher concentrations or longer incubation. |

Critical Note: "Resistance" is relative.[1] At high concentrations (>100 µM) or extended incubation times,

Experimental Workflows

Visualization of Pharmacological Logic

The following diagram illustrates the decision tree for using CEC to characterize an unknown receptor population.

Figure 1: Decision logic for classifying receptor subtypes using CEC sensitivity.

Protocol 1: Irreversible Inactivation Assay (In Vitro)

This protocol determines the fraction of CEC-sensitive receptors in a tissue or cell line.

Reagents:

-

CEC Dihydrochloride (10 mM stock in water, prepare fresh).

-

Wash Buffer (Tris-HCl or Krebs-Henseleit, pH 7.4).

Step-by-Step Methodology:

-

Preparation: Isolate membranes or harvest cells. Resuspend in incubation buffer.

-

Treatment: Divide samples into "Control" (vehicle) and "CEC-Treated".

-

Incubation: Add CEC (final conc. 10–100 µM) to treated samples. Incubate for 15–30 minutes at 37°C .

-

Note: Lower temperatures (4°C) drastically reduce alkylation rate and should be avoided unless studying binding kinetics specifically.

-

-

Quenching & Washout (Critical):

-

Dilute samples 10-fold with cold buffer.

-

Centrifuge (e.g., 40,000 x g for 15 min) to pellet membranes.

-

Discard supernatant. Resuspend pellet.

-

Repeat wash cycle at least 3-4 times.

-

Why? Insufficient washing leaves reversible CEC bound, which will compete with the radioligand in the subsequent assay, masquerading as a

shift rather than a

-

-

Analysis: Perform saturation binding (Scatchard/Rosenthal) using a non-selective radioligand (e.g.,

-Prazosin). -

Calculation: Compare

of Control vs. Treated.

Protocol 2: Receptor Protection Assay

To confirm that CEC is acting at the orthosteric site of a specific subtype, use a selective reversible antagonist to "protect" the receptor.

-

Pre-incubation: Incubate membranes with a selective antagonist (e.g., BMY 7378 for

or 5-Methylurapidil for -

CEC Addition: Add CEC (10 µM) and co-incubate for 30 minutes.

-

Washout: Wash 4-5 times to remove both CEC and the protecting antagonist.

-

Result: If the receptor was protected, the

in the protected group will be significantly higher than in the group treated with CEC alone.

Data Analysis: Receptor Reserve Determination

CEC is the standard agent for determining receptor reserve (

The Furchgott Equation:

- : Concentration of agonist producing a response in control tissue.

- : Concentration of agonist producing the same response in CEC-treated tissue.

-

: Fraction of receptors remaining (

- : Dissociation constant of the agonist.

Workflow:

-

Generate a control concentration-response curve (CRC) for the agonist (e.g., Phenylephrine).

-

Treat tissues with varying concentrations of CEC (e.g., 3 µM, 10 µM) to partially inactivate receptors.

-

Wash out CEC.

-

Generate post-treatment CRCs.

-

Plot

vs. -

Slope:

. Intercept:

Safety & Stability

CEC is a nitrogen mustard and an alkylating agent.

-

Hazards: Corrosive, potential mutagen. Causes severe skin and eye burns.

-

Handling: Use in a fume hood with nitrile gloves and safety goggles.

-

Stability: The dihydrochloride salt is stable in solid form at -20°C.

-

Solution Stability: Unstable in aqueous solution. The aziridinium ion forms immediately upon dissolution and hydrolyzes over time. Prepare solutions immediately before use. Do not store frozen aliquots of aqueous CEC.

References

-

Identification of Alpha-1 Subtypes: Minneman, K. P., Han, C., & Abel, P. W. (1988). Comparison of alpha 1-adrenergic receptor subtypes distinguished by chlorethylclonidine and WB 4101. Molecular Pharmacology, 33(5), 509–514. Link

-

Mechanism of Alkylation: Hieble, J. P., et al. (1995). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews, 47(2), 267-270. Link

-

Cysteine Target (Alpha-2 Homology): Marjamäki, A., et al. (1998). Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor.[2][3] Molecular Pharmacology, 53(3), 370-376.[3] Link

-

Receptor Reserve Methodology: Furchgott, R. F. (1966). The use of beta-haloalkylamines in the differentiation of receptors and in the determination of dissociation constants of receptor-agonist complexes. Advances in Drug Research, 3, 21-55. Link

-

Partial Agonism: Villalobos-Molina, R., & Ibarra, M. (1996). Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat.[4] European Journal of Pharmacology, 351(1), 49-52.[4] Link

Sources

- 1. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 2. Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroethylclonidine binds irreversibly to exposed cysteines in the fifth membrane-spanning domain of the human alpha2A-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroethylclonidine is a partial alpha1-adrenoceptor agonist in aorta and caudal arteries of the Wistar Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chloroethylclonidine Dihydrochloride: Solubility, Stability, and In Vitro Alkylation Protocol

Topic: Chloroethylclonidine Dihydrochloride Solubility & Application Protocol Content Type: Application Note & Technical Guide Audience: Pharmacologists, Cell Biologists, and Drug Discovery Scientists

Abstract

Chloroethylclonidine (CEC) dihydrochloride is a specialized pharmacological tool used primarily to discriminate between

Chemical Identity & Properties

| Property | Detail |

| Compound Name | Chloroethylclonidine dihydrochloride |

| CAS Number | 70107-07-2 |

| Molecular Formula | |

| Molecular Weight | 408.58 g/mol |

| Mechanism | Irreversible antagonist (via alkylation); Partial agonist (transient) |

| Key Reactivity | Cyclizes to form active aziridinium ion in neutral/alkaline pH |

The "Race Against Time": Mechanism of Action

To use CEC effectively, one must understand its activation pathway. CEC is a nitrogen mustard derivative.[1][2] It is not the parent molecule that binds irreversibly, but its unstable intermediate.

-

Activation: In neutral physiological buffers (pH 7.4), the chloroethyl tail cyclizes to form a highly electrophilic aziridinium ion .

-

Alkylation (Desired): This ion attacks nucleophilic residues (e.g., aspartate/cysteine) in the receptor binding pocket, forming a covalent bond.

-

Hydrolysis (Competitor): Water molecules can also attack the aziridinium ion, converting it into the inactive alcohol form (

-hydroxyethylclonidine).

Implication: Once dissolved in a neutral aqueous buffer, CEC immediately begins degrading. Stocks must be acidic or non-aqueous; working solutions must be prepared immediately before use.

Figure 1: The kinetic pathway of Chloroethylclonidine. The user must maximize the Receptor path and minimize the Hydrolysis path.

Solubility & Storage Protocol

A. Solvent Selection

| Solvent | Solubility Limit | Stability | Recommendation |

| Water | ~12 mg/mL (~29 mM) | Low (< 24h at 4°C) | Use only for immediate dilution. |

| DMSO | ~10-20 mg/mL | High (Months at -20°C) | Preferred for Stock Solutions. |

| Ethanol | Low / Variable | Moderate | Not recommended due to solubility limits. |

| 0.1 M NaOH | 1 mg/mL | Unstable | DO NOT USE. Rapid hydrolysis. |

B. Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (allows easy 1:1000 dilution to 10 µM working conc). Volume: 1 mL.

-

Weighing: Weigh 4.09 mg of CEC dihydrochloride.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Note: Vortex vigorously. If using water, ensure the water is slightly acidic or neutral; do not use basic buffers for the stock.

-

-

Aliquoting: Divide into 50–100 µL aliquots in light-tight microcentrifuge tubes.

-

Storage: Store at -20°C . Avoid repeated freeze-thaw cycles.

In Vitro Application Protocol (Receptor Alkylation)

This protocol is designed to irreversibly block

Phase 1: Baseline Establishment

-

Equilibrate tissue/cells in physiological saline (e.g., Krebs-Henseleit or HEPES-buffered saline) at 37°C for 30–60 minutes.

-

Perform a control response curve with a full agonist (e.g., Phenylephrine or Norepinephrine) to establish baseline

and -

Washout: Wash 3 times (10 mins each) to remove the agonist.

Phase 2: CEC Incubation (The Critical Step)

Standard Concentration: 10 µM to 100 µM.[3] Incubation Time: 10 to 30 minutes.

-

Preparation: Thaw one 10 mM DMSO stock aliquot.

-

Dilution: Immediately before addition, dilute the stock into the bath buffer.

-

Example: For 10 µM final conc, add 1 µL stock per 1 mL buffer.

-

-

Incubation: Incubate for 30 minutes at 37°C .

-

Note: Do not extend beyond 45 mins; hydrolysis will reduce effective concentration, and non-specific effects may increase.

-

Phase 3: The "Infinite" Washout

Because CEC binds irreversibly, you must rigorously wash away the unbound drug to prove that any remaining blockade is covalent.

-

Wash 1: Aspirate buffer and replace with fresh, warm buffer immediately.

-

Wash 2-5: Repeat washing every 10–15 minutes for at least 60 minutes total .

-

Tip: Some protocols suggest adding a scavenger (e.g., 1 mM sodium thiosulfate) in the first wash to quench any remaining aziridinium ions, though extensive washing is usually sufficient.

-

Phase 4: Post-Blockade Testing

-

Generate a second concentration-response curve with the agonist.

-

Analysis:

-

Irreversible Antagonism: Look for a depression in

(downward shift) rather than just a rightward shift ( -

Subtype Discrimination: If the response is preserved, the receptor subtype present is likely CEC-insensitive (e.g.,

).

-

Figure 2: Experimental workflow ensuring separation of reversible and irreversible effects.

Troubleshooting & FAQs

Q: I see no reduction in agonist response after CEC treatment.

-

Cause 1 (Hydrolysis): The stock solution was old or stored in water. Solution: Use fresh DMSO stock.

-

Cause 2 (pH): The incubation buffer was too acidic (pH < 7.0), preventing aziridinium formation. Solution: Ensure pH is 7.4.

-

Cause 3 (Subtype): Your tissue expresses

-adrenoceptors, which are resistant to CEC alkylation.

Q: The blockade reversed after 2 hours.

-

Cause: Insufficient washout or the binding was not covalent (concentration too low). Alternatively, receptor turnover (synthesis of new receptors) occurred if using live cells over long durations.

Q: Can I use CEC to block

-

Context: Yes, but specificity is lost. At high concentrations (>10 µM) or long incubations, CEC will alkylate

and

Safety & Handling (MSDS Highlights)

-

Hazard: CEC is an alkylating agent (similar class to nitrogen mustard chemotherapeutics). It is potentially mutagenic.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Disposal: Quench excess CEC with a nucleophile (e.g., sodium thiosulfate or dilute NaOH) before disposal into hazardous waste streams. Do not pour down the sink.

References

-

Mechanism of Action & Aziridinium Ion

-

Hieble, J. P., et al. "Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat."[4] Journal of Pharmacology and Experimental Therapeutics, 1995.

-

-

Subtype Selectivity (

vs-

Xiao, L., et al. "Kinetics of alkylation of cloned rat alpha1-adrenoceptor subtypes by chloroethylclonidine."[5] Journal of Pharmacology and Experimental Therapeutics, 1998.

-

-

Solubility & Stability Data

-

Sigma-Aldrich Product Sheet: Chloroethylclonidine dihydrochloride (CAS 70107-07-2).[5]

-

-

Interaction with

Subtypes:-

Gavin, S.E., et al. "Selective irreversible binding of chloroethylclonidine at alpha 1- and alpha 2-adrenoceptor subtypes." Journal of Pharmacology and Experimental Therapeutics, 1997.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. onyxreview.agnesscott.org [onyxreview.agnesscott.org]

- 3. Differential response to chloroethylclonidine in blood vessels of normotensive and spontaneously hypertensive rats: role of α1D- and α1A-adrenoceptors in contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of chloroethylclonidine, an irreversible alpha 1B-adrenoceptor antagonist, in the unanesthetized rat: a pharmacological analysis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroethylclonidine solid 70107-07-2 [sigmaaldrich.com]

Application Note: Optimization of Chloroethylclonidine (CEC) Incubation for Selective Alpha-1 Adrenoceptor Alkylation

Abstract

Chloroethylclonidine (CEC) is a critical pharmacological tool used to discriminate between alpha-1 adrenoceptor subtypes.[1][2] It acts as an irreversible alkylating agent, displaying high selectivity for alpha-1B and alpha-1D subtypes, while leaving the alpha-1A subtype relatively intact under specific conditions. However, the utility of CEC is strictly dependent on optimizing incubation parameters—specifically time, temperature, and concentration—to balance maximal alkylation of susceptible receptors against non-specific loss of resistant subtypes. This guide provides a field-proven protocol for determining and applying the optimal incubation time for CEC alkylation assays.

Mechanistic Principles

The Aziridinium Intermediate

CEC is a nitrogen mustard derivative of clonidine. Its mechanism of action is not direct; it requires a chemical transformation in aqueous solution. Upon dissolution, the chloroethyl group undergoes intramolecular cyclization to form a highly reactive, electrophilic aziridinium ion .

This intermediate attacks nucleophilic amino acid residues (primarily Cysteine) within the receptor's binding pocket (specifically TM5), forming a covalent bond that permanently occludes the site.

Subtype Selectivity & Localization

The "selectivity" of CEC is kinetic rather than absolute.

-

Alpha-1B & Alpha-1D: Highly susceptible. Alkylation occurs rapidly (t1/2 ≈ 10–20 min at 37°C).

-

Alpha-1A: Relatively resistant.[3] Alkylation is significantly slower, often requiring high concentrations or prolonged times to achieve significant blockade.

Critical Insight: Research suggests that CEC preferentially alkylates receptors located on the cell surface.[2] Since Alpha-1B receptors are predominantly surface-expressed, while Alpha-1A receptors often have significant intracellular pools, this spatial distribution contributes to the apparent pharmacological selectivity.

Figure 1: Mechanism of CEC Alkylation. The chloroethyl group cyclizes to form a reactive aziridinium ion, which covalently bonds to nucleophilic residues in the receptor pocket.

Critical Experimental Variables

To achieve "Optimal" incubation, one must control the following variables to maximize the Signal-to-Noise ratio (Alkylation of 1B/1D vs. Preservation of 1A).

| Variable | Recommended Range | Mechanistic Impact |

| Concentration | 10 µM – 100 µM | < 10 µM may be insufficient for complete 1B blockade. > 100 µM increases non-specific alkylation of 1A subtypes. |

| Temperature | 37°C | Cyclization to the aziridinium ion is temperature-dependent. Lower temps (4°C or 25°C) drastically slow the reaction, requiring impractical incubation times. |

| Incubation Time | 15 – 45 Minutes | The "Sweet Spot." < 15 min risks incomplete reaction. > 45 min risks transporter alkylation, membrane degradation, or loss of Alpha-1A sites. |

| pH | 7.4 | Acidic pH inhibits aziridinium formation. Ensure buffer is pH 7.4 at 37°C. |

| Washout | 4-5 Cycles | CRITICAL. Unreacted CEC acts as a reversible competitive antagonist. It must be physically removed to observe the irreversible effect. |

Validated Protocol: Determination of Optimal Incubation Time

This protocol is designed to validate the optimal time for a specific tissue or cell line. Once established (e.g., 30 min), this time can be used for routine subtyping.

Reagents & Preparation

-

Buffer A (Incubation): 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Buffer B (Wash): 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA (optional to reduce aggregation), pH 7.4.

-

CEC Stock: 10 mM Chloroethylclonidine dihydrochloride in distilled water.

-

Note:Prepare FRESH. CEC hydrolyzes in water. Do not store frozen stocks of aqueous CEC for long periods.

-

-

Membrane Prep: Rat cortex (mixed 1A/1B) or transfected cells, resuspended to ~1-2 mg protein/mL.

Experimental Workflow

Figure 2: Experimental Workflow. The multi-step washout (yellow diamond) is the most critical step to prevent false positives caused by reversible binding.

Step-by-Step Procedure

-

Activation: Prepare the 10 mM CEC stock immediately before use. Let it sit at room temperature for 5–10 minutes to allow partial cyclization to the active aziridinium ion.

-

Incubation:

-

Aliquot membranes into tubes.

-

Treated Group: Add CEC to a final concentration of 10 µM (for high selectivity) or 50 µM (for robust alkylation).

-

Control Group: Add equivalent volume of vehicle (water).

-

Incubate at 37°C in a shaking water bath.

-

-

Time Course: Stop the reaction for specific tubes at 15, 30, 45, and 60 minutes .

-

Termination: Stop the reaction by adding 10 volumes of ice-cold Buffer B.

-

Washout (The "Self-Validating" Step):

-

Centrifuge at 20,000–40,000 x g for 15 min at 4°C.

-

Discard supernatant.

-

Resuspend pellet in fresh ice-cold Buffer B using a Polytron or glass-teflon homogenizer (gentle setting).

-

Repeat this cycle 4 to 5 times.

-

Why? Fewer washes will leave residual CEC. In the subsequent binding assay, this residual CEC will compete with the radioligand, mimicking a reduction in Bmax (alkylation) when it is actually just Kd shift (competition).

-

-

Final Resuspension: Resuspend the final pellet in Assay Buffer to the desired protein concentration.

-

Binding Assay: Perform a saturation isotherm (using [3H]-Prazosin) or a single-point high-concentration binding assay (e.g., 2 nM [3H]-Prazosin) to determine the number of remaining receptors (

).

Data Analysis & Interpretation

Calculate the percentage of receptor inactivation for each time point:

Determining the Optimal Time

Plot % Inactivation vs. Time .

-

Phase 1 (Rapid): You will see a sharp increase in inactivation (loss of Alpha-1B/D).

-